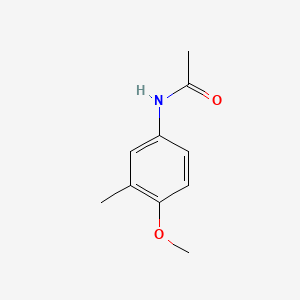

N-(4-méthoxy-3-méthylphényl)acétamide

Vue d'ensemble

Description

N-(4-methoxy-3-methylphenyl)acetamide: is an organic compound with the molecular formula C10H13NO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a methoxy group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Applications De Recherche Scientifique

Chemistry:

Intermediate in Synthesis: N-(4-methoxy-3-methylphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Pharmacological Studies: The compound is studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects. It serves as a model compound for the development of new drugs.

Industry:

Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Acylation of 4-methoxy-3-methylaniline: The most common method involves the acylation of 4-methoxy-3-methylaniline with acetic anhydride or acetyl chloride. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation: N-(4-methoxy-3-methylphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products: Oxidation typically results in the formation of carboxylic acids or aldehydes, depending on the reaction conditions.

-

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: Reduction can lead to the formation of amines or alcohols.

-

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products: Substituted derivatives of N-(4-methoxy-3-methylphenyl)acetamide.

Mécanisme D'action

The mechanism of action of N-(4-methoxy-3-methylphenyl)acetamide is primarily based on its interaction with biological targets such as enzymes and receptors. The methoxy and methyl groups on the phenyl ring influence its binding affinity and specificity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

N-(4-methoxyphenyl)acetamide: This compound lacks the methyl group at the 3-position, which can affect its chemical reactivity and biological activity.

N-(3-methylphenyl)acetamide: This compound lacks the methoxy group at the 4-position, which can influence its solubility and interaction with biological targets.

N-(4-methoxy-3-sulfamoylphenyl)acetamide:

Uniqueness: N-(4-methoxy-3-methylphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and interaction with specific biological targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

N-(4-methoxy-3-methylphenyl)acetamide is an organic compound with the molecular formula C₁₀H₁₃NO₂. It is a derivative of acetanilide, modified by the addition of a methoxy group at the para position and a methyl group at the meta position of the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

The synthesis of N-(4-methoxy-3-methylphenyl)acetamide typically involves the acylation of 4-methoxy-3-methylaniline using acetic anhydride or acetyl chloride, often in the presence of a base like pyridine. This method allows for the selective introduction of the acetamide functional group while preserving the integrity of the aromatic system.

The biological activity of N-(4-methoxy-3-methylphenyl)acetamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of methoxy and methyl groups enhances its binding affinity and specificity, influencing pathways related to analgesic and anti-inflammatory effects .

Pharmacological Studies

Recent studies have highlighted several pharmacological properties associated with N-(4-methoxy-3-methylphenyl)acetamide:

- Analgesic Effects : Preliminary investigations suggest that this compound may exhibit analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways.

- Antimicrobial Activity : In vitro studies have demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 0.22 μg/mL, indicating potent bactericidal effects .

- Cytotoxic Properties : Certain derivatives of this compound have shown promising cytotoxicity against cancer cell lines, suggesting potential applications in oncology. For instance, compounds derived from N-(4-methoxy-3-methylphenyl)acetamide have been evaluated for their ability to inhibit cell migration and induce apoptosis in HepG2 liver cancer cells .

1. Antimicrobial Evaluation

A study evaluating various derivatives of N-(4-methoxy-3-methylphenyl)acetamide found that they displayed significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. The compounds not only inhibited bacterial growth but also demonstrated a capacity to reduce biofilm formation significantly .

| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | 75 |

| Ciprofloxacin | 0.5 | 1 | 60 |

2. Cytotoxicity Studies

Research on cytotoxicity revealed that certain derivatives exhibited IC₅₀ values below 10 µM against HepG2 cells, indicating their potential as anti-cancer agents. The mechanism involved cell cycle arrest at the G2/M phase, suggesting that these compounds could effectively halt tumor progression .

| Compound | IC₅₀ (µM) | Target Cell Line |

|---|---|---|

| Derivative A | 8.5 | HepG2 |

| Derivative B | 9.2 | MCF-7 |

Future Directions

Given the promising biological activities exhibited by N-(4-methoxy-3-methylphenyl)acetamide and its derivatives, further research is warranted to explore their full therapeutic potential. Future studies should focus on:

- In Vivo Testing : Conducting animal studies to validate efficacy and safety profiles.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Propriétés

IUPAC Name |

N-(4-methoxy-3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7-6-9(11-8(2)12)4-5-10(7)13-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBJOBHAURZVBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.